Product packaging for 2-Amino-7-fluoro-3-methylquinoline(Cat. No.:CAS No. 203506-29-0)

2-Amino-7-fluoro-3-methylquinoline

Cat. No.: B1285037
CAS No.: 203506-29-0
M. Wt: 176.19 g/mol
InChI Key: IOZNKRVVQIJHSD-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocyclic Compounds in Drug Discovery

Nitrogen-containing heterocyclic compounds are organic structures that incorporate nitrogen atoms within a ring system and represent a cornerstone of medicinal chemistry. researchgate.net Their structural and functional diversity is vast, playing a crucial role in the chemistry of life. sigmaaldrich.com These compounds are integral to many of a wide variety of biologically essential molecules, including vitamins, hormones, and the nucleic acids DNA and RNA. scbt.com In fact, an analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, making them the most significant class of privileged structures in drug discovery. sigmaaldrich.combldpharm.com

The prevalence of these scaffolds in successful drugs stems from their ability to engage with biological targets through various interactions, such as hydrogen bonding, which is facilitated by the nitrogen atom. scbt.com This capacity allows them to mimic natural metabolites and bind to the active sites of enzymes and receptors, thereby modulating their function. sigmaaldrich.com Consequently, nitrogen-containing heterocycles are the focus of intense research for developing new therapeutic agents to combat a wide range of diseases.

The Quinoline (B57606) Nucleus as a Privileged Scaffold for Bioactive Agent Development

Within the vast family of nitrogen heterocycles, the quinoline nucleus, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold". nih.govresearchgate.netarctomsci.com This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The versatility of the quinoline ring allows it to serve as a foundational structure for numerous natural products and synthetic compounds with significant therapeutic value. nih.gov

The druggability of the quinoline moiety is enhanced by its well-understood and accessible synthetic pathways, which permit extensive structural optimization. arctomsci.com Chemists can readily introduce a wide variety of functional groups at different positions on the quinoline ring, thereby fine-tuning the molecule's physicochemical properties and pharmacological profile. scbt.com This adaptability has made the quinoline scaffold a perpetual and multipurpose tool in the design and development of novel bioactive agents. researchgate.net Its derivatives have been explored for a vast array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. nih.govbenthamdirect.comresearchgate.net

Historical Development and Therapeutic Relevance of Quinoline Derivatives

The history of quinoline in medicine is long and distinguished. It was first isolated from coal tar in 1834. researchgate.net The therapeutic potential of the quinoline scaffold was famously established with the use of quinine, an alkaloid extracted from the bark of the Cinchona tree, for the treatment of malaria. researchgate.net This natural product became the blueprint for the development of a host of synthetic antimalarial drugs, including chloroquine (B1663885), mefloquine, and primaquine. researchgate.netsigmaaldrich.com

Beyond its seminal role in combating malaria, the quinoline core has been successfully incorporated into drugs for a multitude of other conditions. nih.govorganic-chemistry.org The development of fluoroquinolones, such as ciprofloxacin (B1669076), in the 1980s marked a significant advancement in antibacterial therapy. scbt.comresearchgate.net In oncology, quinoline-based compounds like topotecan (B1662842) and lenvatinib (B1674733) have emerged as important anticancer agents, often functioning as inhibitors of critical enzymes like topoisomerase and tyrosine kinases. arctomsci.comresearchgate.net The broad spectrum of biological activities demonstrated by quinoline derivatives underscores their enduring relevance and therapeutic importance in modern medicine. nih.gov

Rationale for Academic Investigation of 2-Amino-7-fluoro-3-methylquinoline within the Quinoline Compound Class

The academic pursuit of novel quinoline derivatives is driven by the scaffold's proven success and the potential for new substitution patterns to yield unique biological activities. The specific compound, this compound, represents a logical target for investigation based on the established roles of its constituent functional groups.

The 2-Aminoquinoline (B145021) Substructure: The presence of an amino group at the 2-position of the quinoline ring is a feature of many biologically active molecules. This functional group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with protein targets. nih.gov The synthesis and biological evaluation of 2-aminoquinolines are active areas of research, with studies exploring their potential as antimicrobial and anticancer agents. nih.govresearchgate.net

The Role of Fluorine Substitution: The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. mdpi.com A fluorine atom at the 7-position, as seen in many successful fluoroquinolone antibiotics, can significantly modulate the electronic properties and biological activity of the quinoline ring system.

The Influence of the 3-Methyl Group: The addition of a small alkyl group, such as a methyl group at the 3-position, can impact the molecule's conformation and its interaction with a binding pocket. This substituent can also influence the compound's metabolic profile.

Therefore, this compound combines the privileged quinoline core with three strategically placed functional groups known to influence pharmacological properties. It serves as a valuable probe for exploring structure-activity relationships within this important class of compounds and as a potential building block for the synthesis of more complex therapeutic agents. scbt.combldpharm.com Its study is warranted to determine if this specific combination of substituents can lead to novel and potent biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN2 B1285037 2-Amino-7-fluoro-3-methylquinoline CAS No. 203506-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-3-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZNKRVVQIJHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588907
Record name 7-Fluoro-3-methylquinolin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203506-29-0
Record name 7-Fluoro-3-methyl-2-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203506-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-3-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Amino 7 Fluoro 3 Methylquinoline and Analogues

Established Synthetic Strategies for Quinoline (B57606) Ring Systems

The construction of the quinoline ring is a well-established field in organic chemistry, with several named reactions providing reliable pathways to this heterocyclic system. These methods, developed over a century ago, remain relevant and are often the starting point for the synthesis of complex quinoline derivatives. organicreactions.orgorganicreactions.org

Skraup Synthesis and its Variants

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for preparing quinolines. wikipedia.orgiipseries.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org The reaction is notoriously vigorous, and the use of a moderator such as ferrous sulfate (B86663) is common. wikipedia.org Arsenic acid can be used as a less violent oxidizing agent than nitrobenzene. wikipedia.org

The mechanism is believed to proceed through the dehydration of glycerol by sulfuric acid to form acrolein. wordpress.com The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to yield the quinoline ring. pharmaguideline.com

A significant variation of this method is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. nih.govwikipedia.org

Friedländer Synthesis and its Adaptations

The Friedländer synthesis, discovered by Paul Friedländer, is a versatile and widely used method for constructing quinoline derivatives. wikipedia.orgnih.govjk-sci.com It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. pharmaguideline.comwikipedia.orgresearchgate.net The reaction can be catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide). wikipedia.orgjk-sci.com

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition followed by dehydration and subsequent imine formation. The second pathway begins with the formation of a Schiff base, which then undergoes an aldol-type condensation and dehydration to form the quinoline ring. wikipedia.org The Pfitzinger reaction and the Niementowski quinoline synthesis are considered variations of the Friedländer synthesis. wikipedia.org

Combes Quinoline Synthesis

First described by Combes in 1888, this synthesis involves the reaction of an aniline with a β-diketone. drugfuture.comwikipedia.org The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org Polyphosphoric acid (PPA) is often used as the acid catalyst and dehydrating agent. wikipedia.org A mixture of PPA and an alcohol can form a polyphosphoric ester (PPE) catalyst, which has been shown to be more effective than concentrated sulfuric acid. wikipedia.org

Conrad-Limpach-Knorr and Pfitzinger Reactions

The Conrad-Limpach-Knorr synthesis provides access to hydroxyquinolines. The reaction of anilines with β-ketoesters can lead to two different isomers depending on the reaction temperature. wikipedia.orgyoutube.com At lower temperatures (kinetic control), the reaction favors the formation of 4-hydroxyquinolines (which exist predominantly as 4-quinolones). wikipedia.org At higher temperatures (thermodynamic control), the reaction yields 2-hydroxyquinolines (2-quinolones). wikipedia.org This regioselectivity is a key feature of this synthetic route.

The Pfitzinger reaction , also known as the Pfitzinger-Borsche reaction, is a method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net It involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The reaction mechanism begins with the base-catalyzed hydrolysis of isatin to a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to afford the quinoline-4-carboxylic acid. wikipedia.org

Doebner-Von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for greater substitution on the resulting quinoline ring. iipseries.orgwikipedia.orgacs.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid like tin tetrachloride. iipseries.orgwikipedia.org This method is particularly useful for the synthesis of 2- and/or 4-substituted quinolines. nih.gov The reaction is believed to proceed through a 1,4-addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. acs.org

Selective Functionalization Approaches to 2-Aminoquinolines

While the classical syntheses provide the core quinoline structure, the introduction of an amino group at the C2 position often requires specific functionalization strategies. Direct amination of the quinoline ring or the use of pre-functionalized precursors are common approaches.

Recent advancements have focused on the C-H activation of quinoline N-oxides, which serves as a powerful method for regioselective functionalization at the C2 position. researchgate.net The N-oxide group activates the C2 position towards nucleophilic attack, facilitating the introduction of various substituents, including amino groups.

One strategy involves the direct amination of quinoline N-oxides. For example, a metal-free approach utilizes diethyl H-phosphonate and potassium carbonate to facilitate the reaction of quinoline N-oxides with ammonia (B1221849) or various amines, leading to 2-aminoquinolines. rsc.org Another method employs copper-catalyzed C-H amination of quinoline N-oxides with secondary amines. mdpi.com

Furthermore, deoxygenative functionalization of quinoline N-oxides provides another route to 2-substituted quinolines. beilstein-journals.orgnih.gov For instance, a metal- and additive-free method has been developed for the C2-heteroarylation of quinoline N-oxides using N-sulfonyl-1,2,3-triazoles. beilstein-journals.org While this example focuses on heteroarylation, the underlying principle of activating the C2 position is relevant to amination strategies as well.

The synthesis of 2-aminoquinolines can also be achieved through the cyclization of appropriately substituted precursors. For example, the reaction of 2-aminoaryl carbaldehydes with benzyl (B1604629) or alkyl cyanides, mediated by potassium tert-butoxide, can yield 2-aminoquinolines. researchgate.net

Below is a table summarizing the key features of the discussed quinoline syntheses:

Synthesis NameReactantsKey Features
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing AgentForms unsubstituted or simply substituted quinolines; often a vigorous reaction. wikipedia.orgpharmaguideline.com
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, Compound with α-methylene groupVersatile method for substituted quinolines; can be acid or base-catalyzed. wikipedia.orgnih.gov
Combes Synthesis Aniline, β-DiketoneYields 2,4-disubstituted quinolines via an acid-catalyzed ring closure. drugfuture.comwikipedia.org
Conrad-Limpach-Knorr Synthesis Aniline, β-KetoesterTemperature-dependent regioselectivity, yielding 4-hydroxyquinolines (low temp) or 2-hydroxyquinolines (high temp). wikipedia.orgyoutube.com
Pfitzinger Reaction Isatin, Carbonyl Compound, BaseProduces quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net
Doebner-Von Miller Reaction Aniline, α,β-Unsaturated Carbonyl CompoundA modification of the Skraup synthesis allowing for more diverse substitution patterns. iipseries.orgwikipedia.org

Strategies for Stereoselective Synthesis of Quinoline Derivatives

The creation of quinoline derivatives with specific three-dimensional arrangements (stereoisomers) is crucial, as the biological activity of a molecule can be highly dependent on its stereochemistry. The stereoselective synthesis of quinolines, particularly those with chiral centers, often involves asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer or diastereomer over another.

Key strategies include:

Enzyme-Catalyzed Reactions : Biological catalysts, or enzymes, are inherently stereoselective. Monooxygenase enzymes from plants, for instance, can catalyze key epoxidation steps that introduce chirality into the molecule during the biosynthesis of quinoline alkaloids. psu.edu

Chiral Catalysts in Classic Reactions : The Pictet-Spengler reaction, a fundamental process in alkaloid synthesis, can be rendered stereoselective by using a suitable enzyme catalyst like strictosidine (B192452) synthase, which facilitates the reaction between tryptamine (B22526) and secologanin (B1681713) to produce a specific stereoisomer. wikipedia.org

Organocatalysis : Small organic molecules can act as catalysts. Quinine itself, a naturally occurring quinoline alkaloid, is used as a catalyst to achieve a high degree of stereochemical control in reactions like the Michael addition. wikipedia.org

Factors that can affect the stereochemical outcome include the stereoselectivity of the enzymes or catalysts used and the potential for racemization during isolation procedures. psu.edu

Incorporation of Fluorine into Heterocyclic Systems for Medicinal Chemistry Applications

Major techniques for fluorinating heterocyclic systems can be categorized as follows:

Electrophilic Fluorination : This method involves the use of an electrophilic fluorinating agent that delivers a "F+" equivalent to the heterocyclic ring. Common reagents include Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and other N-F compounds. researchgate.netnumberanalytics.com

Nucleophilic Fluorination : In this approach, a leaving group on the heterocycle is replaced by a fluoride (B91410) ion (F-) from a nucleophilic source. Typical reagents include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.com

Radical Fluorination : An emerging technique that uses radical initiators to generate fluorine radicals, which can then be used to fluorinate heterocycles, often under milder conditions than traditional methods. numberanalytics.com

Table 1: Common Fluorinating Agents and Methods

Method Reagent Class Example Reagents
Electrophilic Fluorination N-F Reagents Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)
Nucleophilic Fluorination Alkali Metal Fluorides Potassium Fluoride (KF), Cesium Fluoride (CsF)
Ammonium (B1175870) Fluorides Tetrabutylammonium Fluoride (TBAF)
Electrochemical Fluorination Ionic Liquids Alkyl ammonium fluoride salts (e.g., Et₃N·nHF)

Methodologies for Methyl Group Introduction into Quinoline Scaffolds

The introduction of a methyl group onto the quinoline scaffold can be achieved through various synthetic routes, often by selecting appropriately substituted starting materials or by direct C-H functionalization.

Classical Named Reactions : The Friedländer synthesis is a cornerstone method for producing quinolines. To synthesize a 4-methyl-substituted quinoline, a 2-aminoarylketone is reacted with a carbonyl compound containing an active methylene (B1212753) group, such as acetylacetone. rsc.orgnih.gov This approach builds the quinoline ring with the methyl group already in place.

Iron(III)-Catalyzed Cascade Reactions : An environmentally benign method involves the Fe(III)-catalyzed reaction of a 1,3-diketone with a 2-ethynylaniline. rsc.org This process proceeds through a sequence of condensation, cyclization, and aromatization to yield 4-methyl-2,3-disubstituted quinolines. rsc.org

Functionalization of Pre-existing Methylquinolines : Another strategy involves starting with a methyl-substituted quinoline, such as 2-methylquinoline, and functionalizing it. For instance, a metal-free method has been developed where 2-methylquinolines react with 2-styrylanilines. acs.org This process involves the oxidation of the methyl group's C(sp³)–H bond to an aldehyde, which then participates in a tandem cyclization to form a new, more complex quinoline derivative. acs.org

Green Chemistry Principles in Quinoline Synthesis

Traditional methods for quinoline synthesis often rely on harsh conditions, such as high temperatures and the use of hazardous chemicals and solvents. tandfonline.comresearchgate.net In response, significant research has focused on developing greener, more sustainable synthetic protocols that are more cost-effective and environmentally friendly. acs.orgbohrium.comresearchgate.net

Key principles of green chemistry applied to quinoline synthesis include:

Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a primary focus. tandfonline.com Water-based syntheses are particularly attractive due to water's low cost and non-toxic nature. tandfonline.com

Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate chemical reactions, often leading to higher yields in shorter timeframes compared to conventional heating. tandfonline.comijbpas.comresearchgate.net This technique reduces energy consumption and can minimize side reactions. researchgate.net

Solvent-Free Reactions : Conducting reactions without a solvent (neat conditions) minimizes waste and simplifies product purification. mdpi.com

Use of Recyclable Catalysts : Developing catalysts that are stable, easily separated from the reaction mixture, and can be reused over multiple cycles is a core tenet of green chemistry. ijbpas.com This includes solid acid catalysts and nanocatalysts. mdpi.comacs.org

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Quinolines

Feature Conventional Methods (e.g., Skraup, Friedländer) Green Chemistry Approaches
Solvents Often hazardous organic solvents Water, ethanol, ionic liquids, or solvent-free conditions tandfonline.commdpi.com
Energy High temperatures, long reaction times researchgate.net Microwave irradiation, shorter reaction times tandfonline.comijbpas.com
Catalysts Often strong acids (e.g., H₂SO₄) used in stoichiometric amounts Recyclable, non-toxic catalysts (e.g., nanocatalysts, solid acids) nih.govbohrium.comacs.org
Byproducts Often produces significant chemical waste Higher atom economy, reduced waste generation acs.org
Efficiency Can have lower yields and require difficult work-ups nih.gov Often provides higher yields and simpler purification benthamdirect.com

Novel Catalyst Systems for Quinoline Formation

The development of novel catalysts has revolutionized quinoline synthesis, enabling milder reaction conditions, greater efficiency, and broader substrate scope. These systems can be broadly divided into metal-catalyzed and metal-free methods.

Metal-Catalyzed Systems : Transition metals are highly effective catalysts for constructing the quinoline core.

Copper (Cu) : Copper iodide (CuI), in cooperation with a secondary amine like pyrrolidine, can efficiently catalyze the synthesis of 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes. organic-chemistry.org Copper oxide nanoparticles have also been employed as reusable catalysts in dehydrogenative coupling strategies. acs.org

Iron (Fe) : Inexpensive and biocompatible iron catalysts, such as Fe(OTs)₃·6H₂O, are used for the synthesis of 4-methyl-2,3-disubstituted quinolines. rsc.org

Manganese (Mn) : Earth-abundant manganese complexes have been developed for the sustainable synthesis of quinazolines and 2-aminoquinolines via acceptorless dehydrogenative annulation. acs.org

Other Metals : Catalysts based on palladium, nickel, and rhodium have also been extensively used for various quinoline syntheses through C-H activation and annulation strategies. ias.ac.in

Metal-Free Catalyst Systems : To avoid issues with metal residue in pharmaceutical products, metal-free catalytic systems have gained prominence.

Brønsted Acids : Solid acid catalysts, such as chitosan-SO₃H or sulfonic acid-functionalized graphitic carbon nitride (g-C₃N₄), offer high efficiency and recyclability for Friedländer-type reactions. nih.govmdpi.com

Ionic Liquids : Ionic liquids like [bmim]HSO₄ can serve as both the solvent and catalyst, promoting reactions under solvent-free conditions with short reaction times. mdpi.com

Organocatalysis : Small organic molecules, such as phosphines, can catalyze the annulation of N-tosylated 2-aminoaryl aldehydes with alkynes to form quinolines. mdpi.com

Table 3: Selected Novel Catalyst Systems for Quinoline Synthesis

Catalyst Type Catalyst Example Reaction Type
Metal-Catalyzed CuI / Pyrrolidine Addition/Cycloisomerization Cascade organic-chemistry.org
Fe(OTs)₃·6H₂O Condensation/Cyclization/Aromatization rsc.org
Manganese Pincer Complex Dehydrogenative Annulation acs.org
Copper Oxide Nanoparticles Dehydrogenative Coupling acs.org
Metal-Free Chitosan-SO₃H Friedländer Annulation mdpi.com
[bmim]HSO₄ (Ionic Liquid) Friedländer Synthesis mdpi.com
g-C₃N₄-CO-(CH₂)₃-SO₃H Friedländer Synthesis nih.gov

Structure Activity Relationship Sar Investigations of 2 Amino 7 Fluoro 3 Methylquinoline Analogues

Fundamental Principles of SAR in Heterocyclic Medicinal Chemistry

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. drugdesign.orgcollaborativedrug.com By making systematic modifications to a molecule's structure, researchers can deduce which functional groups and structural features are essential for its desired pharmacological effect. drugdesign.orgoncodesign-services.com This process helps in identifying the pharmacophore, which is the precise arrangement of atoms or functional groups necessary for biological activity. slideshare.net

In the context of heterocyclic compounds like quinolines, SAR studies are instrumental in the design of new therapeutic agents. nih.govresearchgate.net The nitrogen-containing heterocyclic ring system is a common core in many synthetic compounds with a wide array of biological activities. nih.govresearchgate.net SAR analyses aim to transform raw structure-activity data into meaningful molecular insights, guiding the synthesis of new compounds with enhanced potency and reduced side effects. drugdesign.orgcollaborativedrug.com These studies involve examining various aspects of the molecule, including:

The Carbon Skeleton: The size and shape of the molecule. slideshare.net

Stereochemistry: The three-dimensional arrangement of atoms. slideshare.net

Substitution Patterns: The nature and position of different functional groups attached to the core structure. slideshare.net

Through experimental and computational methods, SAR studies provide a roadmap for medicinal chemists to navigate the vast chemical space and optimize lead compounds. oncodesign-services.com

Positional and Electronic Effects of the Amino Group at C-2 on Biological Function

The amino group at the C-2 position of the quinoline (B57606) ring plays a significant role in the biological activity of 2-amino-7-fluoro-3-methylquinoline analogues. The position and electronic nature of this group can profoundly influence how the molecule interacts with its biological target.

The nitrogen atom in the quinoline ring is electron-withdrawing, which affects the electron density of the entire ring system. nih.gov The placement of an amino group, an electron-donating group, at the C-2 position can modulate this electron distribution. This alteration in electronic properties can be critical for forming key interactions, such as hydrogen bonds, with target proteins. drugdesign.org For instance, in some kinase inhibitors, the nitrogen atoms within the heterocyclic scaffold are crucial for binding to the ATP-binding site of the enzyme. nih.gov

Studies on various quinoline derivatives have highlighted the importance of the amino group's position. For example, in the case of anilinoquinazolines, the presence of nitrogen atoms at specific positions (N1 and N3) was found to be essential for their biological activity. drugdesign.org Similarly, the amino group at C-2 of the quinoline ring can act as a hydrogen bond donor, a critical interaction for stabilizing the ligand-receptor complex. drugdesign.org

The basicity of the C-2 amino group, influenced by other substituents on the quinoline ring, can also affect the molecule's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability.

Consequence of Fluorine Substitution at C-7 on Molecular Interactions and Bioactivity

The introduction of a fluorine atom at the C-7 position of the quinoline ring is a strategic modification in medicinal chemistry due to fluorine's unique properties. nih.gov Fluorine is the most electronegative element, yet it has a relatively small atomic radius. nih.gov This combination of properties can lead to significant changes in a molecule's physical, chemical, and biological characteristics. nih.gov

Key effects of fluorine substitution include:

Altered Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its absorption and distribution in the body. nih.gov

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes. This can increase the metabolic stability of the drug, leading to a longer duration of action. nih.gov

Modulation of Basicity: The strong electron-withdrawing nature of fluorine can decrease the basicity of nearby nitrogen atoms in the quinoline ring. This can influence the molecule's ionization state at physiological pH, affecting its solubility and ability to interact with its target.

Enhanced Binding Interactions: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can contribute to tighter binding with the target protein.

In a series of synthesized fluorinated quinoline analogs, the presence of a fluorine atom was shown to influence antifungal activity. nih.gov For example, compound 2e, with a fluorine atom at the 4-position of a benzene (B151609) ring substituent, exhibited notable activity, suggesting the positive impact of fluorine in specific molecular contexts. nih.gov

Impact of the Methyl Group at C-3 on Ligand-Target Binding and Efficacy

The methyl group at the C-3 position of the quinoline ring can have a significant impact on the compound's interaction with its biological target. While often considered a simple, small alkyl group, its presence can profoundly influence binding affinity and efficacy. nih.gov

The introduction of a methyl group can:

Increase Hydrophobicity: This can lead to more favorable interactions with hydrophobic pockets in the binding site of a protein. nih.gov The transfer of a solvent-exposed methyl group on a ligand into a hydrophobic region of a protein can contribute favorably to the free energy of binding. nih.gov

Induce Conformational Changes: The steric bulk of the methyl group can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

Fill Hydrophobic Cavities: A methyl group may be the optimal size to fill a specific cavity within the binding site, leading to a significant increase in activity. nih.gov In one study on p38α MAP Kinase inhibitors, the addition of a methyl group improved activity by at least 200-fold by filling a specific cavity. nih.gov

However, the effect of a methyl group is highly dependent on the specific context of the binding site. nih.gov If there is insufficient space, the addition of a methyl group can lead to a steric clash and a decrease or complete loss of activity. nih.gov A survey of over 2100 cases of methyl-for-hydrogen substitutions found that the addition of a methyl group was just as likely to decrease activity as it was to increase it, underscoring the context-dependent nature of this modification. nih.gov

Exploration of Substituent Variations on the Quinoline Ring System for Modulating Activity

Studies on various quinoline derivatives have demonstrated the impact of different substituents. For instance, in a series of antifungal fluorinated quinoline analogs, the nature of the substituent on an attached benzene ring significantly influenced activity. nih.gov Electron-donating groups at the 4-position of the benzene ring, such as tert-butyl, methoxy (B1213986), methyl, and isopropyl, were generally associated with better activity. nih.gov

The position of the substituents is also critical. Research on the anticancer activity of quinoline derivatives has shown that the C-5 and C-7 positions are particularly important for determining activity. researchgate.net The introduction of various functional groups, including nitro, cyano, and phenyl groups, at different positions on the quinoline ring has been shown to result in a wide range of biological effects. nih.gov

The following table summarizes the effect of different substituents on the benzene ring of a series of fluorinated quinoline analogs on their antifungal activity against S. sclerotiorum. nih.gov

CompoundSubstituent (R)PositionInhibition Rate (%)
2b4-tert-butyl4>80
2e4-fluoro4>80
2f2-methoxy2>80
2k2,4-dimethyl2,4>80
2n4-isopropyl4>80
2g4-methoxy4-
2j4-methyl4-

Data extracted from a study on the antifungal activity of fluorinated quinoline analogs. The table highlights compounds with >80% inhibition.

Derivatization Strategies for SAR Elucidation

Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is a fundamental tool in SAR studies. By creating a series of related derivatives, researchers can systematically probe the importance of different parts of the molecule for its biological activity.

The amino group at the C-2 position of this compound is a prime site for derivatization. Various chemical methods can be employed to modify this group, allowing for the exploration of how changes in its properties affect biological function.

Common derivatization strategies for amino groups include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can alter the hydrogen bonding capacity and electronic properties of the amino group.

Alkylation: Introduction of alkyl groups to form secondary or tertiary amines. This can increase lipophilicity and introduce steric bulk.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization reactions allow for the introduction of a wide variety of functional groups, enabling a thorough investigation of the SAR of the C-2 amino group. For example, derivatization with amino acids can be used to introduce charged or polar moieties, potentially improving solubility or creating new interactions with the target. nih.gov Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) are used to label primary and secondary amines to form fluorescent derivatives for analysis. nih.gov Other methods, such as derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), are used to enhance the resolution of amino acids in liquid chromatography-mass spectrometry analysis. nih.gov

The synthesis of novel derivatives is often followed by biological testing to determine how the modification has affected the compound's activity. This iterative process of synthesis and testing is central to the optimization of lead compounds in drug discovery.

Strategies for Modifying Other Ring Positions

The foundational structure of 2-amino-3-methylquinolines has been a cornerstone in the development of various biologically active agents. The strategic modification of the quinoline ring at positions other than the primary amino and methyl groups is a key approach in structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties. The existing 7-fluoro substituent on the lead compound, this compound, already represents a strategic choice, as halogenation at this position is a common tactic to modulate electronic properties and metabolic stability.

Research into analogous quinoline-based compounds has revealed that the electronic nature and steric bulk of substituents on the carbocyclic ring (positions 5, 6, 7, and 8) and the heterocyclic ring (position 4) are critical determinants of biological activity. For instance, in the context of antiplasmodial 4-aminoquinolines, the presence of an electron-withdrawing group at the C-7 position, such as a chlorine atom, is often considered a prerequisite for significant activity. This is believed to influence the pKa of the quinoline nitrogen, which is crucial for the drug's accumulation in the acidic food vacuole of the parasite.

Further investigations into various quinoline derivatives have provided a broader understanding of substitution effects:

Position 2: While the lead compound has an amino group at this position, studies on other quinoline scaffolds have shown that modifying substituents here can have a profound impact. For example, in certain quinoline-imidazole hybrids, the introduction of an electron-donating methoxy group (–OCH3) at C-2 enhanced antimalarial activity, whereas an electron-withdrawing chlorine atom (–Cl) at the same position led to a loss of activity. researchgate.net

Position 6: The C-6 position has been identified as another critical site for modification. The introduction of a bromine atom (–Br) at C-6 has been shown to be an essential modification for improving the biological activity in some series of quinoline compounds. researchgate.net

Positions 5, 6, 7, and 8: A systematic exploration of substitutions around the carbocyclic ring of 4-aminoquinolines has demonstrated that modifications at these positions can modulate activity against drug-resistant strains of pathogens. This suggests that the resistance mechanism may have some specificity for the substitution pattern on the quinoline ring, and altering it can be a viable strategy to overcome resistance. researchgate.net

Table 1: Influence of Substituents at Various Quinoline Ring Positions on Biological Activity in Analogous Compounds

Ring PositionType of SubstituentObserved Effect on Biological ActivityReference
2Electron-donating (e.g., –OCH3)Enhanced antimalarial activity in quinoline-imidazole hybrids. researchgate.net
2Electron-withdrawing (e.g., –Cl)Loss of antimalarial activity in quinoline-imidazole hybrids. researchgate.net
6Halogen (e.g., –Br)Considered an essential moiety for activity improvement in certain quinoline series. researchgate.net
7Electron-withdrawing (e.g., –Cl)Prerequisite for antiplasmodial activity in many 4-aminoquinolines. researchgate.net
5, 8VariousModifications can modulate activity against drug-resistant parasite strains. researchgate.net

Stereochemical Analysis and its Role in Determining Biological Activity

Stereochemistry is a critical factor in drug design and action, as the three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as enzymes and receptors. nih.gov For quinoline derivatives, many of which possess chiral centers or exhibit atropisomerism, stereochemical analysis is paramount for understanding and optimizing biological activity. nih.govrsc.org

The compound this compound possesses a chiral center at the C-3 position due to the presence of the methyl group. Therefore, it can exist as two enantiomers, (R)-2-Amino-7-fluoro-3-methylquinoline and (S)-2-Amino-7-fluoro-3-methylquinoline. The differential biological effects of enantiomers are a well-documented phenomenon in pharmacology. Often, one enantiomer (the eutomer) exhibits significantly higher potency than the other (the distomer), which may be less active or even contribute to undesirable effects. biomedgrid.com

While specific stereochemical studies on this compound are not extensively reported in the available literature, the importance of stereochemistry has been clearly demonstrated in analogous aminoquinoline compounds. For example, in the case of 4-aminoalcohol quinoline antimalarials, the enantiomers exhibit different levels of activity. Studies have shown that the (S)-enantiomers are often more potent against Plasmodium falciparum than their corresponding (R)-enantiomers. researchgate.net This enantioselectivity suggests that the spatial orientation of the substituents around the chiral center is crucial for the molecule's binding to its biological target or for its transport into the parasite. nih.gov

The differential activity of stereoisomers can be attributed to several factors:

Target Binding: The specific three-dimensional structure of a receptor or enzyme active site often provides a better fit for one enantiomer over the other, leading to a more stable and effective drug-target interaction.

Metabolism: Enzymes involved in drug metabolism are themselves chiral and can metabolize enantiomers at different rates, leading to different pharmacokinetic profiles.

Cellular Uptake: Transport systems that mediate the entry of drugs into cells can be stereoselective, favoring the uptake of one enantiomer. nih.gov

Given these principles, it is highly probable that the enantiomers of this compound would display different biological activities. A complete SAR study would therefore necessitate the chiral separation of the racemic mixture and the individual biological evaluation of each enantiomer. nih.govresearchgate.net This approach is essential to identify the more active stereoisomer and to develop a more potent and selective therapeutic agent.

Table 2: Examples of Stereoselectivity in Biologically Active Quinoline Analogues

Compound ClassStereochemical FeatureObservationImplicationReference
4-Aminoalcohol quinolinesEnantiomers at the carbinolamine side chain(S)-enantiomers were found to be more active as antimalarials than (R)-enantiomers.Target interaction is highly dependent on the 3D arrangement of the alcohol and amine groups. researchgate.net
Quinolone antibacterialsChiral center in the side chainEnantiomers often exhibit different antibacterial potency and pharmacokinetic profiles.Chiral separation is crucial for developing optimized antibacterial agents. nih.gov
Nature-inspired 3-Br-acivicin derivativesIsomers at the amino acid moietyOnly the (5S, αS) isomers displayed significant antiplasmodial activity.Suggests that a stereoselective uptake mechanism is responsible for the enhanced biological activity. nih.gov

Computational Chemistry and in Silico Molecular Modeling of 2 Amino 7 Fluoro 3 Methylquinoline

Applications of Molecular Modeling in Quinoline-Based Drug Design

Molecular modeling encompasses a range of computational techniques used to simulate and analyze the behavior of molecules. In the context of quinoline-based drug design, these methods are crucial for accelerating the discovery process, reducing costs, and providing deep insights into the mechanisms of action. nih.gov The applications are diverse, spanning from the initial stages of target identification to the final steps of lead optimization.

Key applications include:

Structure-Activity Relationship (SAR) Analysis: Computational models help elucidate the relationship between the chemical structure of quinoline (B57606) derivatives and their biological activity. nih.gov By analyzing how different substituents on the quinoline core affect activity, researchers can design more potent compounds.

Target Identification and Validation: For novel quinoline compounds, computational tools can predict potential biological targets by comparing the compound's structure to libraries of known ligands for various receptors. youtube.com

Lead Optimization: Once a lead compound is identified, molecular modeling is used to refine its structure to improve properties such as binding affinity, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov

Mechanism of Action Studies: Simulations can reveal the specific interactions between a quinoline derivative and its target protein at an atomic level, providing a detailed understanding of how the drug exerts its effect. nih.gov

Machine learning and deep learning are increasingly being integrated with molecular modeling to predict the properties and activities of quinoline derivatives with even greater accuracy. doaj.orgresearchgate.net These advanced models can learn from large datasets of existing compounds to predict the outcomes of chemical reactions or identify the most reactive sites on a molecule for synthetic modification. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a drug candidate, such as 2-Amino-7-fluoro-3-methylquinoline, and its biological target. nih.govresearchgate.net

The process involves placing the ligand into the binding site of the protein in various conformations and orientations and calculating a "docking score" for each pose, which estimates the binding energy. doi.org A lower docking score typically indicates a more stable and favorable interaction. capes.gov.br Docking studies on quinoline derivatives have been successfully used to predict their binding modes with various targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govresearchgate.net For instance, studies have shown that the quinoline nitrogen often plays a key role by forming hydrogen bonds with the hinge region of kinases, making these compounds competitive inhibitors. mdpi.com

Analysis of the docking results reveals crucial intermolecular interactions, such as:

Hydrogen Bonds: These are critical for the specificity and stability of the ligand-protein complex. Studies on quinoline derivatives frequently identify hydrogen bonds with key amino acid residues like glutamic acid, histidine, and serine in the active site. nih.govresearchgate.net

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding affinity.

π-π Stacking and π-Cation Interactions: The aromatic quinoline ring often participates in these interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

These detailed interaction maps allow medicinal chemists to rationally modify the structure of this compound to enhance its binding to a specific target.

Interactive Table: Hypothetical Docking Results for this compound This table presents a hypothetical scenario to illustrate typical data from a molecular docking study.

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Epidermal Growth Factor Receptor (EGFR) 1M17 -9.5 Met793 Hydrogen Bond
Leu718 Hydrophobic
Val726 Hydrophobic
c-MET Kinase 3F82 -8.8 Tyr1230 Hydrogen Bond
Met1211 π-Sulfur

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For quinoline derivatives, 2D and 3D-QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

In a QSAR study, molecular descriptors are calculated for each compound in a dataset. These descriptors quantify various physicochemical properties of the molecules.

Common Molecular Descriptors in QSAR Studies

Descriptor Type Examples Description
Electronic Partial charges, Dipole moment Describes the distribution of electrons in the molecule.
Steric Molecular volume, Surface area Relates to the size and shape of the molecule.
Hydrophobic LogP Measures the lipophilicity or hydrophobicity of the compound.
Topological Connectivity indices Describes the branching and connectivity of atoms in the molecule.

| Quantum Chemical | HOMO/LUMO energies | Derived from quantum mechanical calculations, relating to reactivity. |

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.govnih.gov The predictive power of a QSAR model is assessed using statistical metrics like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive R² (R²pred). nih.gov Robust models with high statistical significance can reliably forecast the activity of new quinoline analogs. nih.govnih.gov

For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, or hydrophobic modifications would likely increase or decrease activity. nih.govnih.gov This provides a clear visual guide for designing new derivatives based on the this compound scaffold.

Conformational Analysis and Molecular Dynamics Simulations to Understand Flexibility and Binding

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of the docked complex and understanding the role of molecular flexibility in the binding process. mdpi.comresearchgate.net

In a typical MD simulation of a quinoline derivative bound to its target, the complex is placed in a simulated physiological environment (a box of water with ions) and the forces on each atom are calculated. mdpi.com By solving Newton's equations of motion, the trajectory of the atoms is tracked over a period, often nanoseconds. nih.gov

Analysis of the MD trajectory provides insights into:

Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored. A stable RMSD value over time suggests that the ligand remains securely bound in the active site and the protein's structure is not significantly perturbed. nih.gov

Residue Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues is calculated to identify which parts of the protein are flexible and which are rigid. This can reveal how the protein adapts to accommodate the ligand.

Binding Free Energy: Techniques like MM-PBSA and MM-GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) can be used to calculate the binding free energy from the MD simulation snapshots, providing a more accurate estimate of binding affinity than docking scores alone. nih.govnih.gov

Hydrogen Bond Persistence: MD simulations can track the formation and breaking of hydrogen bonds over time, revealing which interactions are most stable and critical for binding. nih.govresearchgate.net

Conformational analysis, often a precursor to docking and MD, explores the different low-energy three-dimensional shapes (conformations) that this compound can adopt, which is essential for understanding its ability to fit into a target's binding site.

Virtual Screening for Identification of Novel Bioactive Scaffolds

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govwiley.com It is a cost-effective and time-efficient alternative to high-throughput screening (HTS) of physical compounds. researchgate.net VS can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Large compound databases are docked into the target's active site, and the molecules are ranked based on their docking scores. nih.gov This can identify structurally diverse compounds that are complementary to the binding pocket.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a known active ligand, such as a bioactive quinoline derivative, can be used as a template. The screening then searches for molecules in the database that have a similar shape or share key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings). nih.gov

The scaffold of this compound could serve as a starting point in a ligand-based virtual screening campaign. By searching for commercially or synthetically accessible molecules with similar structural and electronic features, researchers can rapidly identify novel compounds that may exhibit similar or improved biological activity, potentially leading to the discovery of new bioactive scaffolds. nih.gov

Prediction of Potential Off-Targets and Selectivity Profiles

A critical aspect of drug development is ensuring that a drug candidate is selective for its intended target and does not bind strongly to other proteins, which could cause unwanted side effects (off-target effects). mdpi.com Computational methods are increasingly used to predict the selectivity profile of compounds like this compound early in the discovery process.

Methods for predicting off-targets include:

Reverse Docking: Instead of docking a library of compounds into one target, the drug candidate is docked against a panel of many different proteins, often known off-targets or proteins associated with toxicity. youtube.com This can flag potential undesirable interactions.

Pharmacophore-Based Screening: A pharmacophore model of the drug candidate can be screened against a database of pharmacophore models built from the active sites of various proteins to identify potential off-targets with complementary binding features.

ADME/Tox Modeling: In silico models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These models, often based on QSAR principles, can predict potential liabilities such as hepatotoxicity or cardiotoxicity, which are often linked to off-target activities. nih.gov

For fluoroquinolones, a class to which this compound belongs, selectivity is important. While their primary targets are bacterial DNA gyrase and topoisomerase IV, predicting interactions with human enzymes is crucial for safety. nih.gov Computational selectivity profiles can help prioritize compounds that are potent against their intended targets while minimizing interactions with human proteins, leading to safer drug candidates. acs.org

Advanced Analytical and Structural Characterization Techniques for Quinoline Compounds

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the initial structural confirmation of newly synthesized compounds. Techniques like NMR, Mass Spectrometry, and Infrared Spectroscopy provide complementary information about the molecular framework, mass, and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific spectra for 2-Amino-7-fluoro-3-methylquinoline are not available, its expected ¹H and ¹³C NMR chemical shifts can be predicted by analyzing the spectra of its structural fragments and related analogues, such as 7-fluoro-2-methylquinoline (B75012) nih.govchemmethod.com, 2-amino-3-methylquinoline, and 4-amino-2-methyl-8-(trifluoromethyl)quinoline pnas.org.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, a singlet for the methyl group, and a broad singlet for the amino group protons. The aromatic protons at positions 5, 6, and 8 will exhibit complex splitting patterns (doublets or doublets of doublets) due to coupling with each other and with the fluorine atom at position 7. The proton at C4 would likely appear as a singlet.

¹³C NMR: The carbon spectrum will display ten distinct signals corresponding to the ten carbon atoms of the quinoline core. The carbon atom bonded to the fluorine (C7) is expected to show a large coupling constant (¹JCF). The chemical shifts of C2, C3, and C7 will be significantly influenced by the amino, methyl, and fluoro substituents, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on comparative analysis of similar quinoline structures.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Rationale / Comparison
-CH₃~2.3-2.5~18-20Similar to methylquinolines nih.gov.
-NH₂~4.5-5.5 (broad s)N/ATypical range for aromatic amines.
H4~7.8-8.0 (s)~120-125Downfield shift due to proximity to nitrogen and deshielding from the adjacent ring.
H5~7.5-7.7 (dd)~125-128Coupling with H6 and fluorine at C7.
H6~7.1-7.3 (ddd)~115-118 (d)Coupling with H5, H8, and fluorine at C7.
H8~7.3-7.5 (dd)~110-115 (d)Coupling with H6 and fluorine at C7.
C2N/A~155-160Significantly shifted downfield by the attached amino group.
C3N/A~122-126Influenced by both methyl and amino groups.
C4N/A~120-125Aromatic C-H.
C4aN/A~145-148Quaternary carbon at ring junction.
C5N/A~125-128Aromatic C-H.
C6N/A~115-118 (d)Aromatic C-H with C-F coupling.
C7N/A~160-165 (d, ¹JCF)Directly bonded to fluorine, showing a large C-F coupling constant.
C8N/A~110-115 (d)Aromatic C-H with C-F coupling.
C8aN/A~135-140Quaternary carbon at ring junction, influenced by fluorine.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉FN₂), the expected exact mass is approximately 176.0750 g/mol . High-Resolution Mass Spectrometry (HRMS) would confirm this molecular formula with high precision rcsb.org.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the initial loss of a methyl radical (·CH₃) to give a fragment ion at m/z 161, or the loss of HCN from the pyridine (B92270) ring. The mass spectrum of the related 7-methylquinoline (B44030) shows a strong molecular ion peak and a significant peak for the loss of a hydrogen atom osti.gov. The spectrum of 3-aminoquinoline (B160951) shows fragmentation by loss of HCN rcsb.org. Therefore, the fragmentation of this compound would be a composite of these pathways, guided by the stability of the resulting fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Parameter Predicted Value Notes
HRMS (ESI+)[M+H]⁺~177.0828For confirmation of elemental formula C₁₀H₁₀FN₂⁺.
EI-MSMolecular Ion (M⁺˙)m/z 176Should be a prominent peak.
EI-MSKey Fragmentsm/z 161Loss of ·CH₃ radical.
m/z 149Loss of HCN from the amino-pyridine ring.
m/z 132Further fragmentation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would feature characteristic absorption bands for its N-H, C-H, C=N, C=C, and C-F bonds. Data from analogues like 7-fluoro-2-methylquinoline nih.gov and various aminopyridines provide a basis for these predictions researchgate.net.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
N-H stretch (asymmetric & symmetric)3450 - 3300Primary amine (-NH₂)
Aromatic C-H stretch3100 - 3000Aromatic ring
Aliphatic C-H stretch2980 - 2850Methyl group (-CH₃)
C=N and C=C stretch1650 - 1500Quinoline ring system
N-H bend1640 - 1560Primary amine (-NH₂)
C-F stretch1250 - 1100Aryl-fluoride bond

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported, analysis of its analogues provides significant insight into the expected structural features.

The crystal structures of various substituted quinolines, including fluorinated and amino-containing derivatives, have been determined, illustrating the influence of different substituents on molecular geometry and crystal packing.

Table 4: Representative Crystallographic Data for Quinoline Analogues

Compound Formula Crystal System Space Group Key Structural Features Reference
(E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-oneC₁₉H₁₄ClFN₂O₂TriclinicP-1Planar quinolone core, complex hydrogen bonding network. researchgate.net
(2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic AcidC₁₈H₂₁N₃O₇MonoclinicP2₁/cStabilized by C-H···O hydrogen bonds. chemmethod.com
2-(3-Ethyl-pyrazin-2-yl)quinoline-4-carboxylate Copper(II) Polymer{Cu(L)BF₄}nMonoclinicC2/c2D polymer network with C-H···F hydrogen bonds. mdpi.com
Quinoline / Fumaric Acid Co-crystal(C₉H₇N)₂·C₄H₄O₄TriclinicP-1Co-crystal formation driven by hydrogen bonding. rsc.org

To understand how a molecule interacts with its biological target, co-crystallography with the target protein is performed. This technique is crucial in drug discovery for visualizing the binding mode and guiding structure-based drug design. While no co-crystal structure exists for this compound, the extensive research on other quinoline-based inhibitors provides a clear blueprint for how such molecules bind to their targets.

A prominent example is the binding of fluoroquinolone antibiotics to bacterial DNA gyrase. The co-crystal structure of QPT-1, a quinoline derivative, with Staphylococcus aureus DNA gyrase (PDB ID: 5CDO) reveals that the inhibitor binds at the DNA cleavage site rcsb.org. Similarly, structures of various fluoroquinolones with Mycobacterium tuberculosis DNA gyrase (e.g., PDB ID: 5BTF) show that the quinolone core intercalates into the DNA and makes critical interactions with both the enzyme and a magnesium ion, which bridges the drug to the protein pnas.orgrcsb.orgnih.gov. These interactions explain the drug's mechanism of action and provide insights into resistance mechanisms.

Beyond antibacterial targets, quinoline derivatives are potent inhibitors of protein kinases. The co-crystal structure of foretinib (B612053) with the c-Met kinase domain (PDB ID: 3LQ8) shows the quinoline nitrogen forming a key hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors nih.gov. Likewise, the structure of omipalisib (B1684000) with PI3Kγ (PDB ID: 3L08) highlights a hydrogen bond between the quinoline nitrogen and the backbone NH of Val882, anchoring the inhibitor in the ATP-binding site nih.gov. These examples underscore the versatility of the quinoline scaffold in establishing specific, high-affinity interactions with diverse biological targets.

Table 5: Examples of Quinoline Derivatives in Co-crystal Structures with Biological Targets

Inhibitor Target Protein PDB ID Key Interactions Reference
QPT-1S. aureus DNA Gyrase5CDOIntercalation into cleaved DNA; interaction with GyrB TOPRIM residues. rcsb.org
Moxifloxacin (B1663623)M. tuberculosis DNA Gyrase5BTFMg²⁺-mediated water bridge to protein; stacking with DNA bases. pnas.orgrcsb.org
Foretinibc-Met Kinase Domain3LQ8H-bond from quinoline nitrogen to kinase hinge region; hydrophobic interactions. nih.gov
OmipalisibPI3Kγ3L08H-bond from quinoline nitrogen to Val882; interaction with Lys883. nih.gov
Phenylamino-quinoline derivativeHIV-1 Reverse TranscriptaseN/AHydrogen bonding with Lys101, His235; π–π stacking with Tyr188, Trp229. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Analysis

The purity and composition of quinoline compounds, including this compound, are critical for their application in research and development. Chromatographic techniques are indispensable for separating and quantifying the target compound from impurities and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the analysis of quinoline derivatives, C18 columns are frequently utilized due to their hydrophobicity, which allows for good retention and separation of these relatively nonpolar molecules. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, ammonium formate, or phosphate (B84403) buffer) and an organic modifier, most commonly acetonitrile (B52724) or methanol. The buffer helps to control the pH and ensure the reproducibility of the retention times, especially for ionizable compounds like this compound. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with a wide range of polarities.

Detection is most commonly achieved using a UV-Vis detector, as the quinoline ring system possesses a strong chromophore that absorbs UV light. The selection of the detection wavelength is crucial for achieving high sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the analyte. For complex mixtures or when co-eluting peaks are suspected, a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector can be used to acquire the full UV-Vis spectrum of each peak, aiding in peak identification and purity assessment. nih.gov In some cases, HPLC can be coupled with mass spectrometry (LC-MS) for definitive identification of impurities. nih.gov

A typical HPLC method for the purity assessment of this compound would involve the parameters detailed in the interactive table below.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Value Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides good retention and resolution for quinoline derivatives. nih.gov
Mobile Phase A 0.1% Formic Acid in Water Provides protons for better ionization in positive ion mode LC-MS and controls pH.
Mobile Phase B Acetonitrile Common organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B in 20 min Allows for the elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC columns of this dimension.
Column Temperature 30 °C Ensures reproducible retention times by controlling viscosity and mass transfer. nih.gov
Injection Volume 10 µL A typical volume for analytical HPLC.

| Detector | UV at 254 nm | Quinoline derivatives generally exhibit strong UV absorbance at this wavelength. |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, for polar compounds containing active hydrogens, such as the primary amino group in this compound, direct GC analysis is often challenging. These functional groups can lead to poor peak shape, low volatility, and thermal degradation in the hot injector and column. thermofisher.com

To overcome these limitations, a derivatization step is typically employed. Derivatization involves a chemical reaction to convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives. youtube.com This process enhances the chromatographic properties of the analyte, leading to sharper peaks and improved sensitivity. sigmaaldrich.com

For primary amines like this compound, several derivatization techniques are available:

Silylation: This is a common derivatization method where the active hydrogen on the amino group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. thermofisher.com The resulting TMS derivatives are significantly more volatile and thermally stable.

Acylation: In this method, the amino group is converted to an amide using an acylating agent. Reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) are often employed. The resulting fluorinated derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD) or by mass spectrometry. nih.gov

Alkylation: This involves the replacement of the active hydrogen with an alkyl group. While less common for primary amines in routine analysis, it can be an effective strategy.

The choice of derivatization reagent depends on several factors, including the reactivity of the functional group, the desired volatility of the derivative, and the detection method to be used. Following derivatization, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and interactions with the GC column's stationary phase. As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its definitive identification. nih.gov

An illustrative GC-MS method with a derivatization step for this compound is outlined in the interactive table below.

Table 2: Illustrative GC-MS Parameters with Derivatization for this compound

Parameter Value Rationale
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) A common and effective silylating agent for primary amines. sigmaaldrich.com
Reaction Conditions 70 °C for 30 minutes Typical conditions to ensure complete derivatization.
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness A nonpolar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1 mL/min Inert carrier gas providing good chromatographic efficiency.
Injector Temperature 250 °C Ensures rapid volatilization of the derivatized analyte.
Oven Temperature Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min A typical temperature program to separate the analyte from byproducts and impurities.
MS Transfer Line Temp 280 °C Prevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °C Standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eV Provides reproducible fragmentation patterns for library matching.

| Mass Range | 50-500 amu | Covers the expected mass range of the derivatized compound and its fragments. |

Future Perspectives and Emerging Research Avenues for 2 Amino 7 Fluoro 3 Methylquinoline

Design Principles for Next-Generation Quinoline-Based Research Compounds

The development of new research compounds based on the 2-Amino-7-fluoro-3-methylquinoline scaffold will be guided by established and innovative design principles aimed at enhancing potency, selectivity, and drug-like properties.

Molecular Hybridization: A prominent strategy involves combining the quinoline (B57606) core with other pharmacologically active fragments to create hybrid molecules with potentially synergistic or novel activities. nih.govresearchgate.net For instance, linking the 2-amino group or another position on the quinoline ring to moieties like chalcones, sulfonamides, or triazoles could yield compounds with enhanced anticancer or antimicrobial properties. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is crucial. This involves exploring substitutions at various positions on the quinoline ring to understand how these changes affect biological activity. researchgate.net For example, altering the position of the fluorine atom or replacing the methyl group with other alkyl or aryl groups can significantly impact target binding and metabolic stability.

Target-Oriented Design: As knowledge of specific biological targets grows, compounds can be rationally designed to fit into the active sites of enzymes or receptors. Computational docking studies can predict the binding affinity of this compound derivatives to targets like protein kinases, DNA gyrase, or viral proteases, guiding synthetic efforts toward more potent and selective inhibitors. osti.govmdpi.com Dual-targeting, aiming at two distinct biological targets simultaneously, such as EGFR and HER-2, is an increasingly valid approach in cancer therapy. nih.gov

Privileged Structure Modification: The 8-hydroxyquinoline (B1678124) scaffold is a well-known privileged structure due to its metal-chelating and biological properties. mdpi.com Modifying the this compound backbone to include a hydroxyl group at the 8-position could unlock new therapeutic possibilities, leveraging this established activity profile.

Exploration of Uncharted Biological Activities and Molecular Targets

The unique combination of amino, fluoro, and methyl substituents on the quinoline core of this compound opens the door to a wide range of potential biological applications beyond those traditionally associated with quinolines.

The quinoline family is renowned for its broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects. biointerfaceresearch.com Derivatives of 2-aminoquinoline (B145021) have shown promising antimicrobial activity, while fluorinated quinolines are investigated for their enhanced potency. researchgate.netresearchgate.net

Potential Biological Activities for Exploration:

Anticancer Activity: Quinoline derivatives have been developed as potent anticancer agents that can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. mdpi.comnih.gov The fluorine atom in this compound could enhance its ability to interact with targets like EGFR/HER-2 or other protein kinases involved in cancer progression. nih.gov

Antimicrobial and Antifungal Activity: The quinoline scaffold is central to many antibacterial drugs. biointerfaceresearch.com The 2-amino group is a key feature in some antibacterial quinolines, and its combination with fluorine could lead to new agents effective against resistant strains like MRSA. mdpi.commdpi.com Furthermore, fluorinated quinolines have shown significant antifungal properties. nih.gov

Antiviral Activity: Computational studies have suggested that fluorinated quinolines could act as potent inhibitors of proteins involved in SARS-CoV-2, such as the Spike-ACE2 complex and TMPRSS2 protease. osti.gov This suggests that this compound could be a candidate for screening against a variety of viral targets.

Neuroprotective and Anti-inflammatory Properties: Researchers have designed quinoline derivatives as multi-target agents for diseases like Alzheimer's, targeting enzymes like acetylcholinesterase and reducing inflammation. researchgate.net

Bioimaging: Certain aminoquinoline derivatives possessing a strong intramolecular charge-transfer (ICT) character exhibit unique fluorescent properties, making them suitable for live-cell imaging. nih.gov The substitution pattern of this compound could potentially be optimized to create probes for specific organelles like the Golgi apparatus. nih.gov

Potential ActivityRationale based on Quinoline ChemistryPotential Molecular Targets
Anticancer Quinoline core is a known anticancer scaffold; fluorine can enhance binding. nih.govnih.govEGFR, HER-2, Protein Kinases, Tubulin. nih.govnih.gov
Antimicrobial 2-aminoquinolines and fluoroquinolones are established antibacterial classes. mdpi.combiointerfaceresearch.comDNA Gyrase, Topoisomerase IV. mdpi.com
Antiviral Fluorinated quinolines show potential as inhibitors of viral proteins. osti.govSARS-CoV-2 Spike-ACE2, TMPRSS2. osti.gov
Bioimaging Aminoquinolines can exhibit intramolecular charge-transfer fluorescence. nih.govCellular organelles (e.g., Golgi apparatus). nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. mdpi.comazoai.com These computational tools can be pivotal in unlocking the full potential of the this compound scaffold.

Generative AI for Novel Scaffolds: Generative models, such as Medical Generative Adversarial Networks (MedGAN), can be trained on existing libraries of quinoline molecules to generate thousands of novel, drug-like structures. azoai.com These models learn the underlying chemical rules and can produce diverse yet valid quinoline derivatives, significantly expanding the chemical space for exploration. azoai.com

Predictive Modeling for Activity and Properties: ML algorithms can be trained to predict the biological activity and physicochemical properties of virtual compounds. doaj.org For instance, an artificial neural network (ANN) can predict the site selectivity of C-H functionalization reactions on the quinoline ring, guiding synthetic chemists to the most probable outcomes. doaj.org 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models can analyze how steric and electrostatic fields of a molecule correlate with its biological activity, providing insights for designing more potent compounds. mdpi.com

Enhanced Virtual Screening: ML can improve the accuracy of virtual screening and molecular docking. mdpi.com By learning from the docking scores of known active and inactive compounds, ML models can better distinguish promising candidates from large virtual libraries, compensating for the inherent inaccuracies in docking calculations and improving the hit rate. mdpi.com

Development of Advanced Synthetic Routes for Scalable Production and Diversity-Oriented Synthesis

Realizing the therapeutic potential of this compound and its derivatives requires efficient, scalable, and versatile synthetic methods. While classical methods for quinoline synthesis like the Skraup, Friedländer, and Conrad-Limpach reactions exist, modern chemistry offers more advanced routes. researchgate.netnih.gov

Modern Cyclization Strategies: The most common approach to fluorinated quinolines involves the cyclization of appropriately substituted anilines. researchgate.net For instance, condensing a fluorinated aniline (B41778) with a three-carbon carbonyl compound is a primary route. researchgate.net Research into catalyst-free methods, potentially driven by the electronic properties of trifluoromethyl groups, has shown promise for the selective synthesis of aminoquinolines, avoiding harsh acidic or metal-catalyzed conditions. nih.gov

C-H Functionalization: Direct C-H functionalization offers a powerful way to introduce complexity and diversity from a simple core structure. Recent advances in photoredox catalysis have enabled the direct C-H fluorination of quinolines at specific positions (C2 or C4), providing a late-stage method to install the key fluorine atom. acs.org

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create a wide range of structurally diverse molecules from a common starting material. Starting with this compound, the 2-amino group serves as a versatile handle for further reactions, such as amide bond formation, reductive amination, or participation in multicomponent reactions (MCRs). researchgate.netnih.gov This allows for the rapid generation of a large library of derivatives for biological screening.

Scalable Synthesis: For any promising compound, developing a scalable synthetic route is essential. This involves optimizing reaction conditions, minimizing purification steps (e.g., chromatography), and using cost-effective reagents. The development of one-pot procedures, where multiple transformations occur in a single reaction vessel, is a key strategy for improving efficiency. nih.gov

Synthetic ApproachDescriptionApplication for this compound
Modern Cyclizations Building the quinoline ring from acyclic precursors using modern catalysts or catalyst-free conditions. researchgate.netnih.govPrimary synthesis of the core scaffold from a fluoroaniline (B8554772) derivative.
Late-Stage C-H Functionalization Directly modifying the C-H bonds of the pre-formed quinoline ring. acs.orgIntroducing additional functional groups or alternative fluorination patterns.
Diversity-Oriented Synthesis Using a common intermediate to rapidly generate a library of diverse analogs. researchgate.netModifying the 2-amino group to create a wide array of amides, ureas, etc.

Contribution to Fundamental Understanding of Fluorine and Amino Group Chemistry in Complex Heterocycles

The study of this compound provides a valuable platform for investigating the fundamental roles and interplay of fluorine and amino groups within a complex heterocyclic system.

The Role of Fluorine: The incorporation of fluorine into organic molecules is known to profoundly alter their physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity. nih.gov In the context of the quinoline ring, a fluorine atom can influence the basicity of the quinoline nitrogen and the electronic nature of the entire aromatic system. researchgate.net Studying how the 7-fluoro substituent in this compound affects its binding to biological targets can provide insights into the nature of fluorine-protein interactions, such as halogen bonding or dipole-dipole interactions. osti.gov

The Chemistry of the Amino Group: The 2-amino group is a strong electron-donating group and a key site for hydrogen bonding, which is often critical for receptor binding. Its reactivity is central to creating diverse libraries of compounds through derivatization. mdpi.comresearchgate.net

Synergistic Electronic Effects: The combination of an electron-donating amino group and an electron-withdrawing fluorine atom can lead to interesting electronic properties. In some 7-aminoquinolines, the presence of an amino group and a trifluoromethyl group creates a strong intramolecular charge-transfer (ICT) character, resulting in fluorescence with large Stokes shifts. nih.gov Investigating the photophysical properties of this compound could reveal similar ICT characteristics, potentially leading to new applications in materials science and as fluorescent probes. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-7-fluoro-3-methylquinoline, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step protocols involving cyclocondensation, halogenation, and functional group modifications. For example, intermediate purification using column chromatography (silica gel, eluent gradients) and deprotection steps with K₂CO₃ are critical for yield optimization . Key precursors like methyl 2-aminoquinoline-7-carboxylate derivatives (e.g., compound 78 in ) are synthesized via iron-mediated reduction of nitro intermediates in DMF/acetic acid.
  • Optimization : Microwave-assisted reactions (e.g., 150°C for 30 minutes) can reduce reaction times compared to traditional reflux methods . Monitoring by TLC and adjusting solvent polarity during column chromatography improves purity.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., aromatic proton signals at δ 6.8–8.5 ppm, methyl groups at δ 2.3–2.5 ppm) confirm substitution patterns .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₀FN₂: 193.0878) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities (<1% area) .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Activity Profiling :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
  • Antimalarial Screening : Use Plasmodium falciparum cultures in vitro, comparing IC₅₀ values to chloroquine .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluoro, methyl groups) influence the biological activity of this compound?

  • Structure-Activity Relationship (SAR) :

  • The 7-fluoro group enhances membrane permeability and target binding via hydrophobic interactions, as seen in fluorinated quinolines with antimalarial activity .
  • The 3-methyl group may reduce metabolic degradation, extending half-life in vivo . Comparative studies with 2-Amino-7-chloro-3-ethylquinoline can isolate substituent effects .

Q. What advanced synthetic strategies enable regioselective functionalization of the quinoline core?

  • Functionalization Techniques :

  • Vilsmeier-Haack Formylation : Introduce formyl groups at the 3-position using DMF/POCl₃, enabling subsequent Schiff base formation .
  • Click Chemistry : Sharpless conditions (Cu(I)-catalyzed azide-alkyne cycloaddition) add triazole moieties for antimicrobial optimization .

Q. How can researchers address contradictions in reported biological data for fluorinated quinolines?

  • Data Reconciliation :

  • Standardized Assays : Reproduce results using WHO-recommended protocols (e.g., P. falciparum 3D7 strain for antimalarial testing) .
  • Metabolite Analysis : Use LC-MS/MS to identify active metabolites that may explain discrepancies between in vitro and in vivo efficacy .

Q. What methodologies are effective in resolving analytical challenges, such as detecting trace impurities?

  • Advanced Purity Assessment :

  • LC-HRMS : Identify byproducts (e.g., dehalogenated derivatives) with mass accuracy <5 ppm .
  • NMR Relaxometry : Quantify low-level impurities (<0.1%) via ¹H NMR spin-lattice relaxation times .

Methodological Recommendations

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
  • Data Reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.